![molecular formula C21H26N2O6S2 B280574 Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as Methylsulfonylmethane (MSM), is a naturally occurring sulfur compound found in plants, animals, and humans. MSM is widely used in the pharmaceutical industry due to its anti-inflammatory, analgesic, and antioxidant properties.
Wirkmechanismus
MSM is believed to exert its therapeutic effects by modulating the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the activator protein-1 (AP-1) pathway. MSM also increases the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which play a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects
MSM has been shown to have several biochemical and physiological effects, including:
1. Anti-inflammatory and analgesic effects: MSM inhibits the production of inflammatory cytokines and prostaglandins, which are responsible for pain and inflammation.
2. Antioxidant effects: MSM increases the expression of antioxidant enzymes such as SOD and GPx, which protect cells from oxidative stress and damage.
3. Immunomodulatory effects: MSM modulates the activity of immune cells such as T cells and B cells, which play a crucial role in the immune response.
4. Anti-cancer effects: MSM has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MSM has several advantages for lab experiments, including its low toxicity, high solubility, and stability in various solvents. However, MSM has some limitations, including its low bioavailability and poor absorption in the gastrointestinal tract.
Zukünftige Richtungen
MSM has several potential future directions for research, including:
1. Development of novel MSM derivatives with improved bioavailability and therapeutic efficacy.
2. Investigation of the mechanisms underlying the anti-inflammatory and antioxidant effects of MSM.
3. Development of MSM-based therapies for various diseases, including cancer, neurological disorders, and skin disorders.
4. Investigation of the safety and efficacy of MSM in clinical trials.
Conclusion
MSM is a naturally occurring sulfur compound that has potential therapeutic applications in various diseases. MSM has anti-inflammatory, analgesic, and antioxidant properties and exerts its effects by modulating various signaling pathways and increasing the expression of antioxidant enzymes. MSM has several advantages for lab experiments, but also has some limitations. Future research on MSM should focus on developing novel derivatives with improved bioavailability and therapeutic efficacy, investigating the mechanisms underlying its therapeutic effects, and conducting clinical trials to evaluate its safety and efficacy.
Synthesemethoden
MSM can be synthesized by reacting dimethyl sulfoxide (DMSO) with hydrogen peroxide (H2O2) and a catalyst such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction produces MSM and water as by-products. The purity of MSM can be improved by recrystallization and vacuum distillation.
Wissenschaftliche Forschungsanwendungen
MSM has been extensively studied for its potential therapeutic applications in various diseases, including osteoarthritis, rheumatoid arthritis, allergies, asthma, and skin disorders. MSM has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. MSM also has antioxidant properties that protect cells from oxidative stress and damage.
Eigenschaften
Molekularformel |
C21H26N2O6S2 |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
bis(2-methylsulfanylethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O6S2/c1-13-17(20(24)28-9-11-30-3)19(15-7-5-6-8-16(15)23(26)27)18(14(2)22-13)21(25)29-10-12-31-4/h5-8,19,22H,9-12H2,1-4H3 |
InChI-Schlüssel |
PBFIIWJVACKGCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCSC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



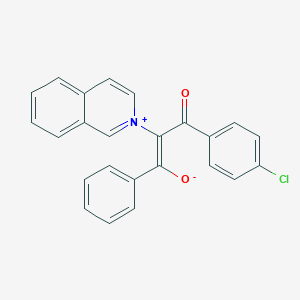
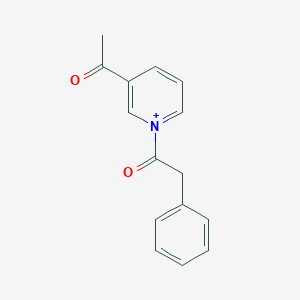
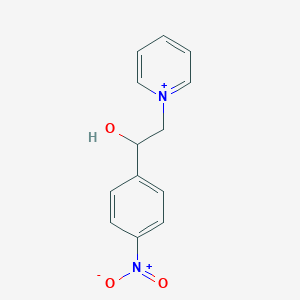
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
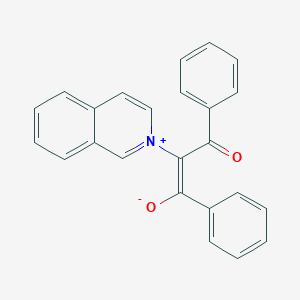
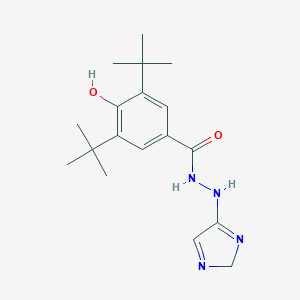
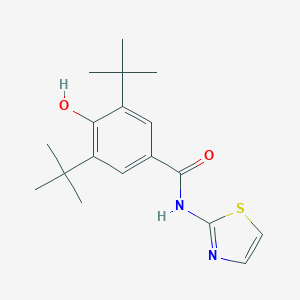
![2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280505.png)
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
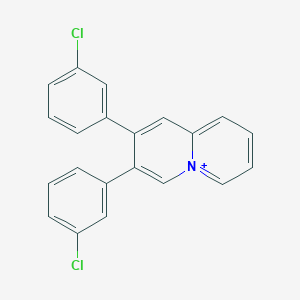
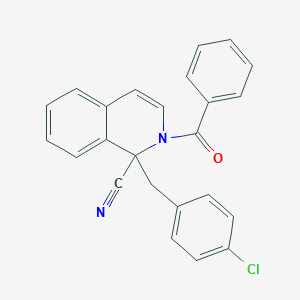
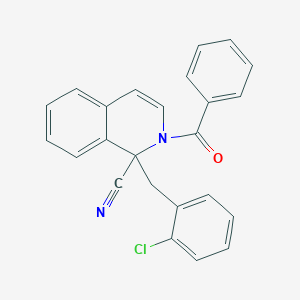
![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)